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molecular formula C7H6BrN3 B2501432 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-70-1

2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B2501432
M. Wt: 212.05
InChI Key: CYCAOGCFPKJZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

The mixture of allyl-(3,5-dibromo-pyrazin-2-yl)-amine (3.51 g, 12.0 mmol), TEA (4 mL, 28.8 mmol), sodium formate (204 mg, 3.00 mmol), Bu4NH4Br (580 mg, 1.80 mmol), and Pd(OAc)2 (269 mg, 1.20 mmol) in 24 mL of DMF was heated at 50° C. overnight then cooled to RT. The reaction mixture was partitioned between EtOAc and brine. The organic layer was dried (MgSO4), concentrated, and purified by SiO2 chromatography (120 g SiO2, hexanes/EtOAc 0-70% EtOAc) to give 0.279 g of 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine (11% yield).
Name
allyl-(3,5-dibromo-pyrazin-2-yl)-amine
Quantity
3.51 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[C:10](Br)=[N:9][C:8]([Br:12])=[CH:7][N:6]=1)[CH:2]=[CH2:3].C([O-])=O.[Na+]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Br:12][C:8]1[N:9]=[C:10]2[C:2]([CH3:3])=[CH:1][NH:4][C:5]2=[N:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
allyl-(3,5-dibromo-pyrazin-2-yl)-amine
Quantity
3.51 g
Type
reactant
Smiles
C(C=C)NC1=NC=C(N=C1Br)Br
Name
TEA
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
204 mg
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
269 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by SiO2 chromatography (120 g SiO2, hexanes/EtOAc 0-70% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 0.279 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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